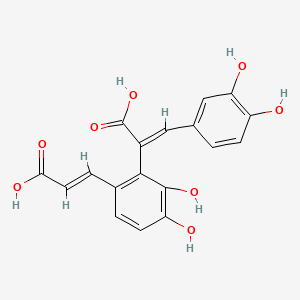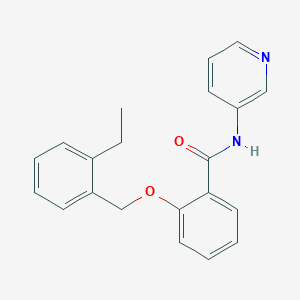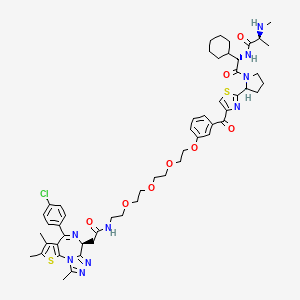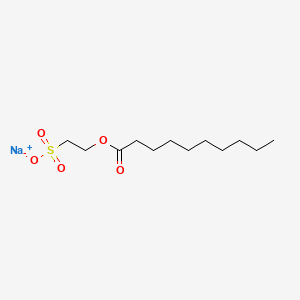
SR-17398
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
SR-17398 has seen applications in material science, particularly utilizing techniques like X-ray spectroscopy, X-ray diffraction, and X-ray Analysis Study (XAS). These methods provide insights into the structural and compositional aspects of materials, contributing significantly to advancements in this field (Yeritsyan, 2002).
Educational Applications in Chemistry
In the educational sector, particularly in chemistry, SR-17398 has been instrumental in developing scientific reasoning skills among preservice chemistry teachers. This involves the formulation of research questions, hypothesis generation, planning experiments, and data analysis, indicating its role in enhancing scientific educational methodologies (Bicak, Borchert, & Höner, 2021).
Advancements in Raman Scattering Techniques
The evolution of Stimulated Raman Scattering (SRS) techniques, which SR-17398 has contributed to, showcases its applications across scientific fields. These advancements include improved signal strength and time-resolved vibrational motions, enabling detailed molecular studies from bulk media to nanoscale observations (Prince, Frontiera, & Potma, 2017).
Environmental Health Research
SR-17398 has been applied in the National Institute of Environmental Health Sciences’ Superfund Research Program, aiding in the discovery of environmental and health effects due to hazardous waste. This includes studies on arsenic’s neurotoxicity and links between environmental chemicals and chronic diseases (Landrigan et al., 2015).
Remote Sensing in Ecology
In the ecological domain, SR-17398 has enabled advancements in satellite remote sensing (SRS), aiding in biodiversity monitoring and environmental management. This encompasses studying ecosystem changes and implementing resource management strategies (Pettorelli et al., 2014).
Synchrotron Radiation in Condensed Matter Research
The development of synchrotron radiation facilities, influenced by SR-17398, has significantly impacted condensed matter research, enabling sophisticated experimental techniques to study material properties (Walgate, 1984).
Applications in Inorganic Materials
SR-17398's role in synchrotron radiation techniques has been crucial in researching inorganic materials. It offers high data quality, better spatial and temporal resolutions, and multi-scale structural information, facilitating significant progress in this field (Yunpeng, Weifan, & Zhonghua, 2021).
Synchrotron Radiation in Crystallography
The use of SR-17398 in synchrotron radiation has revolutionized X-ray crystallography, enhancing the understanding of molecular structures in various scientific disciplines (Helliwell, 1998).
Eigenschaften
CAS-Nummer |
1496088-76-6 |
|---|---|
Produktname |
SR-17398 |
Molekularformel |
C14H18N4O |
Molekulargewicht |
258.325 |
IUPAC-Name |
3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
VALMSGFREHPGME-UHFFFAOYSA-N |
SMILES |
NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SR-17398; SR 17398; SR17398. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)
![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)


